molecular formula C14H12N2O6 B12954209 1-(4-Carboxyphenyl)-3-(ethoxycarbonyl)-1H-pyrazole-5-carboxylic acid

1-(4-Carboxyphenyl)-3-(ethoxycarbonyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B12954209
M. Wt: 304.25 g/mol
InChI Key: BZKXXDBVHJBKND-UHFFFAOYSA-N
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Description

1-(4-Carboxyphenyl)-3-(ethoxycarbonyl)-1H-pyrazole-5-carboxylic acid is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a carboxyphenyl group, an ethoxycarbonyl group, and a pyrazole ring

Preparation Methods

The synthesis of 1-(4-Carboxyphenyl)-3-(ethoxycarbonyl)-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.

    Introduction of the carboxyphenyl group: This step involves the coupling of the pyrazole ring with a carboxyphenyl derivative using a suitable catalyst.

    Addition of the ethoxycarbonyl group: This is typically done through esterification reactions using ethyl chloroformate or similar reagents.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(4-Carboxyphenyl)-3-(ethoxycarbonyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxycarbonyl group, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include potassium permanganate, lithium aluminum hydride, and ethyl chloroformate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Carboxyphenyl)-3-(ethoxycarbonyl)-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: This compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Carboxyphenyl)-3-(ethoxycarbonyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The carboxyphenyl and ethoxycarbonyl groups play a crucial role in its binding affinity and specificity. The pyrazole ring is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(4-Carboxyphenyl)-3-(ethoxycarbonyl)-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:

    1-(4-Carboxyphenyl)-3-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid: This compound has a methoxycarbonyl group instead of an ethoxycarbonyl group, leading to differences in reactivity and solubility.

    1-(4-Carboxyphenyl)-3-(propoxycarbonyl)-1H-pyrazole-5-carboxylic acid:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H12N2O6

Molecular Weight

304.25 g/mol

IUPAC Name

2-(4-carboxyphenyl)-5-ethoxycarbonylpyrazole-3-carboxylic acid

InChI

InChI=1S/C14H12N2O6/c1-2-22-14(21)10-7-11(13(19)20)16(15-10)9-5-3-8(4-6-9)12(17)18/h3-7H,2H2,1H3,(H,17,18)(H,19,20)

InChI Key

BZKXXDBVHJBKND-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)C(=O)O)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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